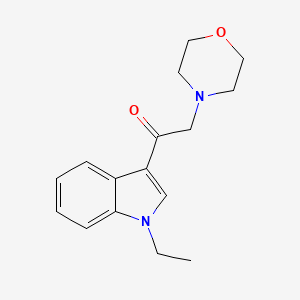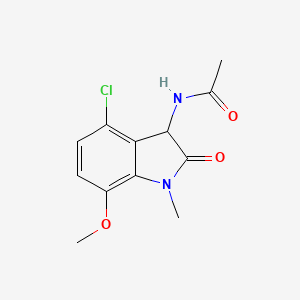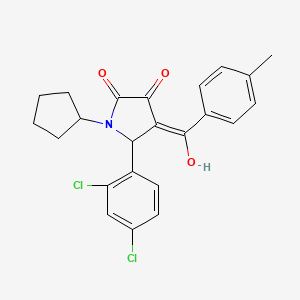![molecular formula C16H17ClN4O3S B4665788 N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4665788.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide
Overview
Description
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have potent inhibitory effects on the receptor tyrosine kinase (RTK) FLT3, which is commonly overexpressed in acute myeloid leukemia (AML) and other hematological malignancies.
Mechanism of Action
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide exerts its inhibitory effects on FLT3 by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This results in the inhibition of AML cell growth and induction of apoptosis.
Biochemical and physiological effects:
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been shown to have potent inhibitory effects on FLT3, which is expressed on the surface of AML cells. This results in the inhibition of downstream signaling pathways that promote cell proliferation and survival, leading to the inhibition of AML cell growth and induction of apoptosis. In addition, N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been shown to have minimal effects on normal hematopoietic cells, suggesting that it may be a selective and well-tolerated therapeutic agent.
Advantages and Limitations for Lab Experiments
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in in vitro and in vivo studies. In addition, its potent inhibitory effects on FLT3 make it a useful tool for investigating the role of this receptor in AML and other hematological malignancies. However, one limitation of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide is that it may not be effective in all cases of AML, as some patients may have mutations in FLT3 that render them resistant to inhibition by this compound.
Future Directions
There are several potential future directions for research on N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide. One area of interest is the development of combination therapies that target multiple signaling pathways in AML, as this may be more effective than targeting FLT3 alone. Another area of interest is the investigation of the potential therapeutic applications of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide in other diseases, such as solid tumors that overexpress FLT3. Finally, further studies are needed to better understand the mechanisms of resistance to N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide and to identify strategies to overcome this resistance.
Scientific Research Applications
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases, particularly in the treatment of AML. It has been shown to have potent inhibitory effects on FLT3, which is commonly overexpressed in AML and other hematological malignancies. In preclinical studies, N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has demonstrated efficacy in inhibiting the growth of AML cells and inducing apoptosis.
properties
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c17-11-1-2-13(21-5-7-24-8-6-21)12(9-11)19-15(23)10-25-16-18-4-3-14(22)20-16/h1-4,9H,5-8,10H2,(H,19,23)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGTXDOHFOVSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)CSC3=NC=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorobenzyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B4665724.png)

![3-{5-bromo-2-[(3-methoxybenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4665738.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4665760.png)

![2-{4-[2-(2,5-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4665771.png)
![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4665772.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4665783.png)

![4-(1H-1,2,3-benzotriazol-1-yl)-5-[(2-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]phthalonitrile](/img/structure/B4665796.png)
![2-[(4-fluorobenzyl)thio]-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4665807.png)
